molecular formula C8H7BrN2O4S B14793212 7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B14793212
M. Wt: 307.12 g/mol
InChI Key: WDXLCDXTNCDRRT-UHFFFAOYSA-N
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Description

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a chemical compound belonging to the class of benzo[e][1,2,4]thiadiazines This compound is characterized by the presence of a bromine atom, a methoxy group, and a thiadiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide using bromine or a brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield a methoxy-substituted derivative, while oxidation with potassium permanganate could introduce additional oxygen-containing functional groups.

Scientific Research Applications

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-7-chloro-6-fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazine-1,1-dioxide: Similar structure with additional chlorine and fluorine atoms.

    5-Methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide: Lacks the bromine atom.

Uniqueness

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.

Biological Activity

7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and presents relevant research findings.

  • Molecular Formula : C8_8H7_7BrN2_2O4_4S
  • Molecular Weight : 307.12 g/mol
  • Structural Features : The compound features a benzene ring fused with a thiadiazine moiety, characterized by the presence of bromine at position 7 and a methoxy group at position 5.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting microbial growth. For instance, studies have shown that derivatives of thiadiazine compounds often possess broad-spectrum antimicrobial activities due to their ability to disrupt microbial cellular functions.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to interfere with the mitotic machinery of cancer cells by targeting microtubules. In vitro studies demonstrated that the compound exhibited sub-micromolar cytotoxicity against human tumor cell lines such as HeLa and MCF7. The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes or receptors within cells. This modulation may lead to alterations in various cellular processes, including apoptosis and proliferation.

Case Studies

Several case studies have highlighted the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Bulgarian Chemical Communications evaluated various thiadiazine derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Research : Another investigation focused on the effect of methoxy and bromo substitutions on cancer cell lines. The study found that compounds with similar structures showed potent anticancer activity by disrupting microtubule dynamics .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound along with their unique features:

Compound NameMolecular FormulaUnique Features
5-Bromo-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxideC8_8H6_6BrN2_2O4_4SLacks methoxy group; simpler structure
7-Chloro-5-fluoro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxideC8_8H6_6ClF N2_2O4_4SContains chlorine and fluorine substituents
5-Chloro-6-fluoro-2H-benzo[e][1,2,4]thiadiazine-3(4H)-one 1,1-dioxideC8_8H6_6ClF N2_2O3_3SDifferent substitution pattern; fluorine at position 6

Properties

Molecular Formula

C8H7BrN2O4S

Molecular Weight

307.12 g/mol

IUPAC Name

7-bromo-5-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C8H7BrN2O4S/c1-15-5-2-4(9)3-6-7(5)10-8(12)11-16(6,13)14/h2-3H,1H3,(H2,10,11,12)

InChI Key

WDXLCDXTNCDRRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)Br)S(=O)(=O)NC(=O)N2

Origin of Product

United States

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